An In-depth Technical Guide to the Physicochemical Properties of D-Cyclohexylglycine
An In-depth Technical Guide to the Physicochemical Properties of D-Cyclohexylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of D-Cyclohexylglycine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. Its unique cyclohexyl side chain imparts distinct structural characteristics that are leveraged in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2]
Core Physicochemical Data
The fundamental physicochemical properties of D-Cyclohexylglycine are summarized in the table below, providing a quantitative foundation for its application in experimental and developmental settings.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-2-cyclohexylacetic acid | [3] |
| Synonyms | H-D-Chg-OH, (R)-α-Aminocyclohexylacetic acid | [1][4] |
| CAS Number | 14328-52-0 | [1][3][5] |
| Molecular Formula | C₈H₁₅NO₂ | [1][3][5] |
| Molecular Weight | 157.21 g/mol | [1][3][5] |
| Appearance | White to off-white powder or solid | [1][5] |
| Melting Point | ~256 °C | [5] |
| Boiling Point (Predicted) | 292.8 ± 23.0 °C | [5] |
| Density (Predicted) | 1.120 ± 0.06 g/cm³ | [5] |
| Water Solubility | Soluble | [5] |
| Solubility in other solvents | Soluble in DMSO | [5] |
| pKa (Predicted) | 2.44 ± 0.10 (for the carboxylic group) | [5] |
| SMILES String | N--INVALID-LINK--C(O)=O | |
| InChI Key | WAMWSIDTKSNDCU-SSDOTTSWSA-N |
Experimental Protocols
The determination of the physicochemical properties of amino acids like D-Cyclohexylglycine involves a range of standard analytical techniques. The following are detailed methodologies for key experimental procedures.
1. Determination of Melting Point:
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Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid.
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Methodology: A small, dry sample of D-Cyclohexylglycine is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is ramped up slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A narrow range is indicative of high purity.
2. Determination of Solubility:
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Principle: Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
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Methodology: A known amount of D-Cyclohexylglycine is added to a specific volume of the solvent (e.g., water, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined analytically, often by techniques like UV-Vis spectroscopy or by gravimetric analysis after evaporating the solvent. For qualitative assessment, incremental amounts of the solute are added to the solvent until no more dissolves.
3. Determination of pKa via Titration:
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Principle: The pKa values of the ionizable groups (the α-carboxyl and α-amino groups) are determined by acid-base titration.[6] At the pH where the net charge of the amino acid is zero, it is known as the isoelectric point (pI).[6][7]
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Methodology:
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A solution of D-Cyclohexylglycine of known concentration is prepared in deionized water.
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The initial pH of the solution is measured.
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A standard solution of a strong base (e.g., NaOH) is incrementally added to the amino acid solution.
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The pH is recorded after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa values correspond to the pH at the midpoints of the buffering regions on the curve. The pKa of the carboxylic acid (pK₁) is determined from the first equivalence point, and the pKa of the amino group (pK₂) is determined from the second.
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4. Purity Assessment by High-Performance Liquid Chromatography (HPLC):
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Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. Purity is often assessed using this method.[4]
-
Methodology:
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A sample of D-Cyclohexylglycine is dissolved in a suitable mobile phase solvent.
-
The sample is injected into the HPLC system.
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The components of the sample are separated on a stationary phase (column) based on their differential partitioning between the mobile and stationary phases.
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A detector (e.g., UV-Vis) measures the absorbance of the eluting components over time.
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The resulting chromatogram shows peaks corresponding to different components. The area of the peak for D-Cyclohexylglycine relative to the total area of all peaks is used to calculate its purity.
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Visualized Workflow: Synthesis and Purification
The synthesis of D-Cyclohexylglycine is a critical process for its application in research and manufacturing. A common method involves the hydrogenation of D-phenylglycine.[5][8] The following diagram illustrates a generalized workflow for this chemical synthesis and subsequent purification.
Caption: Generalized workflow for the synthesis and purification of D-Cyclohexylglycine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Cyclohexylglycine, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-2-Cyclohexylglycine | 14328-52-0 | TCI AMERICA [tcichemicals.com]
- 5. D-alpha-Cyclohexylglycine CAS#: 14328-52-0 [m.chemicalbook.com]
- 6. Physicochemical Properties of Amino Acids Explained Simply [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
